Demiditraz Racemate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demiditraz Racemate can be achieved through various methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method is advantageous as it avoids the problematic methylation and dehydration steps seen in previous methods.
Another approach involves the use of 2,3-dimethylbenzoyl chloride as a starting material, which undergoes a series of reactions including Grignard addition and reduction to yield the desired imidazole compound .
Industrial Production Methods
For large-scale production, the method involving 2,3-dimethylbenzoyl chloride is preferred due to its simplicity and high yield. This method involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under mild conditions to produce the intermediate. This intermediate is subsequently hydrolyzed and reduced to form this compound .
Chemical Reactions Analysis
Types of Reactions
Demiditraz Racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based products.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Demiditraz Racemate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other imidazole derivatives.
Biology: The compound is used in studies related to α2-adrenoceptor agonists and their effects on biological systems.
Medicine: It is used as a sedative and analgesic in both veterinary and human medicine. .
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Demiditraz Racemate exerts its effects primarily through its action as an α2-adrenoceptor agonist. It binds to α2-adrenoceptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedative, anxiolytic, and analgesic effects. The compound’s action on these receptors also leads to sympatholytic effects, which include reduced heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic in clinical settings.
Clonidine: Another α2-adrenoceptor agonist, used primarily for its antihypertensive properties.
Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.
Uniqueness
Demiditraz Racemate is unique due to its high selectivity for α2-adrenoceptors, which results in potent sedative and analgesic effects with minimal respiratory depression. This makes it particularly valuable in both veterinary and human medicine .
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRDUKXWHFPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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